dodecyl N,N-dimethylcarbamimidate; ethanoic acid
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Overview
Description
Dodecyl N,N-dimethylcarbamimidate; ethanoic acid is a chemical compound with the molecular formula C15H32N2O. It is also known as dodecyl N,N-dimethylcarbamimidate. This compound is characterized by its unique structure, which includes a dodecyl group attached to a carbamimidate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl N,N-dimethylcarbamimidate can be synthesized through the reaction of dodecylamine with N,N-dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
In industrial settings, the production of dodecyl N,N-dimethylcarbamimidate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dodecyl N,N-dimethylcarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions where the carbamimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Dodecylamine and N,N-dimethylcarbamic acid.
Oxidation: Corresponding oxides.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Dodecyl N,N-dimethylcarbamimidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dodecyl N,N-dimethylcarbamimidate involves its interaction with molecular targets through its carbamimidate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The dodecyl group enhances its ability to interact with hydrophobic regions of membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Dodecyl N-(diaminomethylene)carbamimidothioate: Similar structure but contains a thioate group instead of an oxygen atom.
N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate: Contains a sulfonate group and is used as a surfactant.
Uniqueness
Dodecyl N,N-dimethylcarbamimidate is unique due to its specific combination of a dodecyl group and a carbamimidate moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
6341-05-5 |
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Molecular Formula |
C17H36N2O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
acetic acid;dodecyl N,N-dimethylcarbamimidate |
InChI |
InChI=1S/C15H32N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17(2)3;1-2(3)4/h16H,4-14H2,1-3H3;1H3,(H,3,4) |
InChI Key |
QCWCLJBKPXZQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=N)N(C)C.CC(=O)O |
Origin of Product |
United States |
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